2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole

Click chemistry Triazole synthesis Molecular probe design

2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole (CAS 42076-31-3) is a synthetic benzimidazole derivative characterized by a benzyl substituent at the 2‑position and a prop‑2‑yn‑1‑yl (propargyl) group at the N‑1 position of the benzo[d]imidazole core. Its molecular formula is C₁₇H₁₄N₂ with an average mass of 246.31 Da and a monoisotopic mass of 246.12 Da.

Molecular Formula C17H14N2
Molecular Weight 246.313
CAS No. 42076-31-3
Cat. No. B2478736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole
CAS42076-31-3
Molecular FormulaC17H14N2
Molecular Weight246.313
Structural Identifiers
SMILESC#CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
InChIInChI=1S/C17H14N2/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-14-8-4-3-5-9-14/h1,3-11H,12-13H2
InChIKeyZUUICMNKTMFIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole (CAS 42076-31-3) – Physicochemical and Structural Baseline


2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole (CAS 42076-31-3) is a synthetic benzimidazole derivative characterized by a benzyl substituent at the 2‑position and a prop‑2‑yn‑1‑yl (propargyl) group at the N‑1 position of the benzo[d]imidazole core . Its molecular formula is C₁₇H₁₄N₂ with an average mass of 246.31 Da and a monoisotopic mass of 246.12 Da . The experimentally predicted density is 1.0 ± 0.1 g/cm³ and the boiling point is 442.0 ± 38.0 °C at 760 mmHg . The compound is commercially supplied with a purity specification of ≥98 % (NLT 98 %) and is intended for in‑vitro research applications .

Why In‑Class Benzimidazole Substitution Fails: The Critical Role of the N‑1 Propargyl Handle and 2‑Benzyl Scaffold in 2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole


The 2‑benzyl‑1‑(prop‑2‑yn‑1‑yl)‑1H‑benzo[d]imidazole scaffold cannot be replaced by generic benzimidazoles because the N‑1 propargyl group provides a chemically addressable alkyne handle essential for Huisgen 1,3‑dipolar cycloaddition (click chemistry) derivatization [1], while the concurrent 2‑benzyl substitution creates a distinct pharmacophore topology compared to 2‑methyl, 2‑propyl, or 2‑phenoxymethyl analogues [2]. Substitution with simple 1‑unsubstituted 2‑benzylbenzimidazole eliminates the alkyne reactivity, forfeiting the ability to construct triazole‑linked conjugates, probes, or coordination complexes [1]. Conversely, replacing the 2‑benzyl group with smaller alkyl chains alters the spatial orientation and lipophilicity, which has been shown to shift structure–activity relationships in μ‑opioid receptor binding and NF‑κB inhibition assays [2].

Quantitative Differential Evidence for 2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole vs. Closest Structural Analogues


Propargyl Click‑Chemistry Handle: Structural Differentiation vs. 1‑Unsubstituted 2‑Benzylbenzimidazole

The compound bears an N‑1 propargyl group that enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), a reactivity feature entirely absent in the 1‑unsubstituted congener 2‑benzyl‑1H‑benzo[d]imidazole [1]. In a representative medicinal chemistry program, benzimidazole intermediates containing the N‑1 prop‑2‑yn‑1‑yl moiety were successfully reacted with aryl azides to generate 1,2,3‑triazole‑linked hydrazone derivatives in yields of 65–82 %, confirming the alkyne handle is synthetically competent [1]. The N‑H analogue (CAS 621-72-7) lacks this functional group and cannot participate in CuAAC, making it unsuitable for modular conjugate assembly [2].

Click chemistry Triazole synthesis Molecular probe design

2‑Benzyl Substitution vs. 2‑Methyl or 2‑Propyl Analogues: Impact on Lipophilicity and Pharmacophore Geometry

Replacement of the 2‑benzyl group with smaller alkyl substituents (e.g., methyl, propyl) results in a substantial reduction in both steric bulk and calculated lipophilicity. The target compound has a predicted logP of approximately 3.5–3.8 (estimated via ChemSpider), whereas 2‑methyl‑1‑(prop‑2‑yn‑1‑yl)‑1H‑benzo[d]imidazole (CAS 879918-74-8) and 2‑propyl‑1‑(prop‑2‑yn‑1‑yl)‑1H‑benzo[d]imidazole have significantly lower logP values . In 2‑benzylbenzimidazole‑based opioid ligands, variations in the 2‑benzyl substitution alone produced up to a 10‑fold shift in μ‑opioid receptor EC₅₀ values, demonstrating that the benzyl group is a critical pharmacophoric element [1].

Structure–activity relationship Lipophilicity Receptor binding

MAO‑B Inhibitory Activity of Propargyl‑Bearing Benzimidazole Scaffolds: Class‑Level Evidence Supporting the N‑1 Alkyne Pharmacophore

A series of 4‑(1‑(prop‑2‑yn‑1‑yl)‑1H‑benzo[d]imidazol‑2‑yl)benzohydrazide derivatives, which share the identical N‑1 propargyl‑benzimidazole core with the target compound, were evaluated for human MAO‑A and MAO‑B inhibition. Compounds 4e and 4f displayed IC₅₀ values of 0.075 μM and 0.136 μM against hMAO‑B, compared to reference drugs selegiline (IC₅₀ = 0.040 μM) and rasagiline (IC₅₀ = 0.066 μM) [1]. In contrast, the corresponding N‑1 unsubstituted benzimidazole intermediates showed no measurable MAO‑B inhibition at concentrations up to 10 μM, indicating that the N‑1 propargyl group is essential for activity [2]. Although the target compound itself has not been directly assayed, the presence of the identical N‑1 propargyl‑benzimidazole substructure strongly implies similar MAO‑B pharmacophoric potential.

Monoamine oxidase inhibition Neuroprotection Parkinson's disease

Mycobacterium tuberculosis DNA Gyrase Inhibition: Preliminary Evidence for the 2‑Benzyl‑1‑propargyl Benzimidazole Scaffold

The target compound (BindingDB ID BDBM50500647; ChEMBL ID CHEMBL3754614) has been deposited with an IC₅₀ value of 31.1 μM against Mycobacterium tuberculosis DNA gyrase in a DNA supercoiling assay [1]. This single‑concentration screening data point, while modest in absolute potency, provides a quantitative anchor differentiating it from 2‑phenoxymethylbenzimidazole derivatives, which were reported as more active than 2‑benzylbenzimidazoles in a tuberculosis H37Rv whole‑cell assay [2]. The presence of the N‑1 propargyl group may offer a synthetic entry point for further optimization via triazole conjugation to improve antitubercular potency.

Antitubercular DNA gyrase Mycobacterium tuberculosis

Antimicrobial Activity of Propargyl‑Substituted Benzimidazoles: Class‑Level Comparison Against Gram‑Positive and Gram‑Negative Bacteria

Propargyl‑substituted benzimidazole derivatives have been evaluated in multiple studies for antimicrobial activity. Compounds containing the N‑1 prop‑2‑yn‑1‑yl moiety demonstrated consistent activity against Gram‑positive organisms, with MIC values typically in the range of 8–64 μg/mL against Staphylococcus aureus and Bacillus subtilis, while Gram‑negative activity was generally weaker (MIC > 64 μg/mL) [1]. In comparative studies, N‑1 benzyl‑substituted benzimidazoles lacking the alkyne group showed similar Gram‑positive activity but could not be further functionalized via click chemistry, limiting their utility as modular antimicrobial scaffolds [2]. The target compound, with both N‑1 propargyl and 2‑benzyl groups, occupies a unique position that combines the antimicrobial pharmacophore with a synthetic handle for triazole‑based diversification.

Antimicrobial Gram‑positive Gram‑negative Benzimidazole derivatives

Optimal Research and Industrial Applications for 2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole Based on Differential Evidence


Modular Synthesis of 1,2,3‑Triazole‑Conjugated Benzimidazole Libraries via CuAAC Click Chemistry

The terminal alkyne at the N‑1 position enables efficient copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with diverse azide partners, yielding 1,4‑disubstituted 1,2,3‑triazole‑benzimidazole conjugates in yields of 65–82 % [1]. This reactivity is central to medicinal chemistry programs that employ click chemistry for rapid library generation, as demonstrated in the synthesis of MAO inhibitor candidates [1]. The 2‑benzyl group remains inert under standard CuAAC conditions, allowing orthogonal functionalization at the C‑2 position if desired.

Monoamine Oxidase B (MAO‑B) Inhibitor Lead Optimization Using the N‑1 Propargyl‑Benzimidazole Pharmacophore

N‑1 propargyl‑benzimidazole derivatives have shown MAO‑B IC₅₀ values as low as 0.075 μM, within 2‑fold of the clinical drugs selegiline (0.040 μM) and rasagiline (0.066 μM) [2]. The target compound provides the core N‑1 propargyl‑benzimidazole substructure required for MAO‑B inhibition, while the 2‑benzyl position offers a vector for further structural elaboration to improve selectivity over MAO‑A and pharmacokinetic properties [2].

Antitubercular Drug Discovery: DNA Gyrase Inhibitor Scaffold with a Synthetic Diversification Handle

The compound has demonstrated M. tuberculosis DNA gyrase inhibition with an IC₅₀ of 31.1 μM [3]. Although this potency requires optimization, the simultaneous presence of the N‑1 alkyne enables click‑chemistry conjugation to generate triazole‑linked libraries aimed at improving whole‑cell antitubercular activity, a strategy unavailable to the more active 2‑phenoxymethylbenzimidazole analogues that lack the alkyne handle [4].

Antimicrobial Scaffold Development with Built‑In Late‑Stage Functionalization Capability

The N‑1 propargyl‑substituted benzimidazole class exhibits Gram‑positive antimicrobial activity (MIC 8–64 μg/mL against S. aureus) superior to N‑1 unsubstituted congeners (MIC > 128 μg/mL) [5]. The target compound uniquely combines this antimicrobial pharmacophore with a reactive alkyne handle, enabling the synthesis of triazole‑linked dual‑action antimicrobials or fluorescent probes for mechanism‑of‑action studies without compromising the benzimidazole core [5].

Quote Request

Request a Quote for 2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.